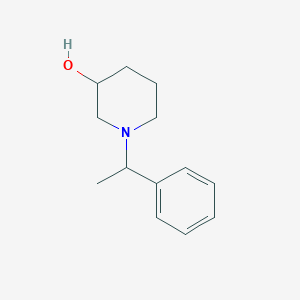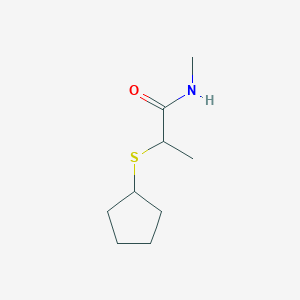
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DM-PITZ and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is not fully understood. However, studies have suggested that DM-PITZ can inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one can induce apoptosis in cancer cells and inhibit the growth of cancer cells. DM-PITZ has also been studied for its potential anti-inflammatory and anti-fibrotic effects. In animal studies, DM-PITZ has been shown to reduce inflammation and fibrosis in the liver and lung.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in lab experiments is its potential applications in cancer research. DM-PITZ has been shown to inhibit the growth of cancer cells and induce apoptosis. However, one of the limitations of using DM-PITZ in lab experiments is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
For the study of DM-PITZ include investigating the mechanism of action, potential anti-inflammatory and anti-fibrotic effects, and potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been reported using different methods. One of the common methods involves the reaction between 2,6-dimethylmorpholine-4-carbaldehyde and o-phenylenediamine in the presence of acetic acid and sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that DM-PITZ can inhibit the growth of cancer cells and induce apoptosis. DM-PITZ has also been studied for its potential anti-inflammatory and anti-fibrotic effects.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-9-19(10-12(2)21-11)16(20)8-7-15-17-13-5-3-4-6-14(13)18-15/h3-6,11-12H,7-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLHCBVEJSMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)


![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)
![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)